1-(5-Hexyn-1-yl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H18N2 |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-hex-5-ynylpiperazine |
InChI |
InChI=1S/C10H18N2/c1-2-3-4-5-8-12-9-6-11-7-10-12/h1,11H,3-10H2 |
InChI Key |
ZIBMVPCKRPPMDC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCN1CCNCC1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 5 Hexyn 1 Yl Piperazine
Precursor Synthesis and Purification Strategies for 5-Hexyn-1-yl Halides
The synthesis of 1-(5-Hexyn-1-yl)piperazine is highly dependent on the successful preparation and purification of its electrophilic precursor, a 5-hexyn-1-yl halide. This process begins with the synthesis of the corresponding alcohol, 5-hexyn-1-ol (B123273), which is then converted to a more reactive halide.
Synthesis of 5-Hexyn-1-ol from Primary Alcohols or Other Precursors
5-Hexyn-1-ol is a key starting material, and its synthesis can be accomplished through various routes. fishersci.ca One common laboratory method involves the alkynylation of an appropriate precursor. For instance, lithium acetylide can be reacted with ethylene (B1197577) oxide in tetrahydrofuran (B95107) to produce 5-hexen-1-ol (B1630360), which can then be further processed. smolecule.com Another established method starts from tetrahydrofurfuryl chloride, which is treated with sodium amide in liquid ammonia (B1221849) to yield 5-hexyn-1-ol.
Alternative approaches include the reduction of related functional groups. For example, 5-hexynoic acid or its esters can be reduced to form 5-hexyn-1-ol. google.com Additionally, the selective hydrogenation of 5-hexyne-1,6-diol can also yield the desired mono-alcohol. google.com A patented method describes the synthesis of 5-hexen-1-ol from 6-bromo-1-hexene (B1265582) and potassium acetate (B1210297), highlighting that various synthetic strategies can be employed to access these critical alcohol intermediates. google.com
A general procedure for the synthesis of 5-hexyn-1-ol involves adding sodium amide to liquid ammonia, followed by the dropwise addition of a suitable precursor, and subsequent workup with diethyl ether extraction to isolate the product. echemi.com Purification is typically achieved through vacuum distillation. echemi.com
Halogenation Techniques for Terminal Alkynes to Form Corresponding Halides
With 5-hexyn-1-ol in hand, the next step is the conversion of the hydroxyl group into a good leaving group, typically a halide (bromide or chloride), to facilitate the subsequent nucleophilic substitution by piperazine (B1678402). It is crucial that the halogenation method is selective for the alcohol and does not interfere with the terminal alkyne functionality.
Standard halogenation techniques for primary alcohols are applicable here. For example, reaction with phosphorus tribromide (PBr₃) is a common method to convert a primary alcohol to the corresponding alkyl bromide. Analogously, thionyl chloride (SOCl₂) can be used to synthesize the alkyl chloride. Another approach involves converting the alcohol to a tosylate by reacting it with tosyl chloride in the presence of a base like triethylamine (B128534), which also creates a good leaving group for the subsequent alkylation step. unimi.it
It is important to distinguish this reaction from the halogenation of the alkyne triple bond itself. The addition of halogens like Br₂ or Cl₂ across a triple bond typically proceeds through a bridged halonium ion intermediate, leading to dihaloalkenes and eventually tetrahaloalkanes upon further reaction. masterorganicchemistry.comyoutube.com These reactions are not desired when the goal is to form the 5-hexyn-1-yl halide from the corresponding alcohol.
Alkylation of Piperazine Ring Systems with 5-Hexyn-1-yl Moieties
The central bond-forming step in the synthesis of the title compound is the N-alkylation of the piperazine ring with a 5-hexyn-1-yl moiety. encyclopedia.puborganic-chemistry.org This reaction is a nucleophilic substitution where one of the secondary amine nitrogens of piperazine attacks the electrophilic carbon of the 5-hexyn-1-yl halide, displacing the halide leaving group. A common approach involves the direct alkylation of piperazine with a suitable halide, such as 5-bromo-1-hexyne, under basic conditions. smolecule.com
N-Alkylation Protocols Utilizing Various Bases and Solvents
The N-alkylation of piperazine is a well-established transformation in organic synthesis, with various conditions reported to optimize yield and selectivity. mdpi.comresearchgate.net The choice of base and solvent is critical for the reaction's success. The base neutralizes the hydrogen halide formed during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.
Commonly used bases include inorganic carbonates like potassium carbonate (K₂CO₃) and organic amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). researchgate.netnih.gov The solvent choice depends on the solubility of the reactants and the reaction temperature. Acetonitrile (B52724), acetone, and dichloromethane (B109758) (DCM) are frequently employed solvents. researchgate.netresearchgate.net In some procedures, an excess of a liquid base like pyridine (B92270) can serve as both the base and the solvent. researchgate.net
Table 1: Representative Conditions for N-Alkylation of Piperazine
| Alkylating Agent | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Alkyl Halide | Potassium Carbonate | Acetonitrile | Reflux | researchgate.net |
| Alkyl Halide | Triethylamine | Dichloromethane | Room Temp. | researchgate.net |
| Alkyl Halide | Pyridine | Pyridine | Reflux | researchgate.net |
| Alkyl Halide | Al₂O₃–OK | Acetonitrile | Room Temp. | researchgate.net |
Optimized Reaction Conditions for Regioselective Mono-Alkylation
A significant challenge in the alkylation of piperazine is controlling the regioselectivity to favor the desired mono-alkylated product over the di-alkylated byproduct. Since piperazine has two reactive secondary amine groups, di-alkylation is a common side reaction. researchgate.net
Several strategies have been developed to achieve regioselective mono-alkylation:
Use of Excess Piperazine: A straightforward and common method is to use a large excess of piperazine relative to the alkylating agent (e.g., a 4:1 molar ratio of piperazine to alkyl halide). researchgate.netnih.gov By Le Châtelier's principle, the high concentration of piperazine statistically favors the mono-alkylation reaction. The unreacted piperazine can be removed during the workup. researchgate.net
Protecting Group Strategy: A more controlled and often more efficient method involves the use of a protecting group. researchgate.net One of the piperazine nitrogens is temporarily blocked, typically with a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net The resulting N-Boc-piperazine has only one free secondary amine available for alkylation. After the alkylation of the unprotected nitrogen, the Boc group can be easily removed under acidic conditions to yield the mono-alkylated piperazine. researchgate.net This multi-step process, while longer, often provides cleaner reactions and higher yields of the desired product. researchgate.net
Flow Chemistry: Continuous flow chemistry offers a modern approach to control stoichiometry precisely. By mixing the reactants in a 1:1 ratio in a continuous flow reactor, the formation of the di-alkylated product can be minimized, leading to high selectivity for the mono-alkylated product. researchgate.net
Alternative Synthetic Routes and Convergent Approaches for Piperazine Derivatives
Beyond the classical alkylation approach, modern organic synthesis offers several advanced and convergent strategies for the construction of piperazine derivatives. researchgate.net These methods are particularly useful for creating complex and diverse libraries of piperazine-containing compounds. mdpi.com
One such convergent method is the Stannyl Amine Protocol (SnAP), developed by Bode and coworkers. encyclopedia.pubmdpi.com This strategy allows for the synthesis of piperazines from aldehydes and tin-substituted diamines. The reaction proceeds via a radical cyclization/C-C bond addition to an imine intermediate. encyclopedia.pubnsf.gov
Another powerful technique is the Ugi four-component reaction (U-4CR). This multicomponent reaction can assemble piperazine-like structures, specifically diketopiperazines, in a single step from an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide. organic-chemistry.org This approach allows for rapid diversification of the piperazine scaffold. organic-chemistry.org
Furthermore, direct C-H functionalization of the piperazine ring has emerged as a powerful tool. mdpi.combeilstein-journals.org Photoredox catalysis, for example, enables the direct arylation, vinylation, and alkylation of the α-C–H bonds adjacent to the nitrogen atoms in the piperazine ring under mild conditions. encyclopedia.pubmdpi.com These methods provide novel disconnections for the synthesis of complex piperazine derivatives that are not easily accessible through traditional methods. nsf.gov
Mitsunobu Reaction Variants for Piperazine N-Alkylation
The Mitsunobu reaction is a powerful and versatile method for the stereoselective synthesis of carbon-nitrogen bonds, making it a highly relevant strategy for the N-alkylation of piperazine. organic-chemistry.orgmdpi.com This reaction facilitates the conversion of a primary or secondary alcohol into an amine through a dehydrative coupling mechanism, typically employing a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.comwikipedia.org
In the context of synthesizing this compound, this reaction would involve the coupling of 5-hexyn-1-ol with the piperazine heterocycle. The alcohol's hydroxyl group is activated by the Mitsunobu reagents, transforming it into a good leaving group. organic-chemistry.org Subsequently, one of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the activated carbon and displacing the leaving group in a classic SN2 fashion. wikipedia.org A critical consideration is the basicity of the piperazine nucleophile; highly basic amines can sometimes lead to side reactions. To circumvent this, a common tactic involves using a mono-protected piperazine derivative (e.g., Boc-piperazine) or using piperazine as a salt to ensure mono-alkylation.
The general mechanism proceeds as follows:
Triphenylphosphine attacks the azodicarboxylate (e.g., DEAD) to form a betaine (B1666868) intermediate. wikipedia.org
The acidic N-H of piperazine (or the hydroxyl group of the alcohol) protonates the betaine.
The alcohol's oxygen atom then attacks the activated phosphorus, forming an alkoxyphosphonium salt, which is a key intermediate that activates the hydroxyl group as a leaving group. organic-chemistry.org
The piperazine nitrogen then acts as the nucleophile, displacing the activated oxygen to form the desired C-N bond and generating triphenylphosphine oxide as a byproduct. wikipedia.org
While direct N-alkylation of piperazine itself under Mitsunobu conditions can be challenging due to the pKa of the nucleophile, using nitrogen nucleophiles like phthalimide (B116566) followed by hydrolysis (a Gabriel synthesis variant) or hydrogen azide (B81097) followed by reduction represents a viable, albeit multi-step, alternative to introduce the amine functionality. organic-chemistry.org The reaction is renowned for proceeding with a clean inversion of stereochemistry at the alcohol carbon, a feature of great importance in the synthesis of chiral molecules, though not relevant for the achiral 5-hexyn-1-ol. organic-chemistry.orgmdpi.com
Table 1: Key Reagents in the Mitsunobu Reaction for N-Alkylation
| Reagent Role | Example Compound | Function |
| Alcohol Substrate | 5-Hexyn-1-ol | Provides the hexynyl alkyl group. |
| Nitrogen Nucleophile | Piperazine / Boc-piperazine | Forms the C-N bond with the alcohol. |
| Phosphine | Triphenylphosphine (PPh₃) | Activates the azodicarboxylate and acts as an oxygen acceptor. |
| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) | Acts as the primary oxidizing agent in the redox system. |
| Solvent | Tetrahydrofuran (THF) / Diethyl ether | Provides a suitable reaction medium. wikipedia.org |
Palladium-Catalyzed Coupling Strategies for this compound Analogs
Palladium catalysis offers a vast toolbox for the synthesis of analogs of this compound, enabling modifications at both the alkyne terminus and the piperazine ring. These strategies are central to generating molecular diversity for structure-activity relationship (SAR) studies in drug discovery. nih.gov
Modification of the Alkyne Moiety: The terminal alkyne of this compound is a versatile functional group for palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is a premier method for this purpose, involving the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction would allow for the synthesis of a wide array of analogs where the terminal hydrogen of the alkyne is replaced with various aryl, heteroaryl, or vinyl substituents.
Modification of the Piperazine Ring: For creating analogs with different substituents on the second nitrogen of the piperazine ring, the Buchwald-Hartwig amination is an exceptionally powerful tool. This palladium-catalyzed cross-coupling reaction forms a bond between an amine and an aryl halide (or triflate). In a synthetic sequence, one could start with this compound and couple it with a diverse range of aryl or heteroaryl halides to generate a library of N-arylpiperazine analogs.
Domino and Carbonylative Reactions: More complex analogs can be constructed using palladium-catalyzed domino reactions. For instance, a palladium-catalyzed domino aminocarbonylation of alkynols could theoretically be adapted to build intricate structures incorporating the hexynyl-piperazine scaffold. acs.org Similarly, palladium-catalyzed carbonylation reactions can introduce carbonyl groups, leading to the synthesis of amides, esters, and ketones, further expanding the range of possible analogs. mdpi.com
Table 2: Palladium-Catalyzed Reactions for Analog Synthesis
| Reaction Name | Substrates | Modification Site | Potential Analog Structure |
| Sonogashira Coupling | This compound + Aryl Halide | Alkyne Terminus | Piperazine-(CH₂)₄-C≡C-Aryl |
| Buchwald-Hartwig Amination | This compound + Aryl Halide | Piperazine N'-position | Aryl-Piperazine-(CH₂)₄-C≡CH |
| Heck Reaction | Aryl Halide + Piperazine-alkene precursor | C-C bond formation | Synthesis of unsaturated precursors |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The successful synthesis of this compound and its intermediates relies on robust purification methods to remove unreacted starting materials, reagents, and byproducts. A combination of chromatographic and classical techniques is typically employed.
Chromatographic Separations (Column, Flash, HPLC)
Chromatography is an indispensable tool for the purification of piperazine derivatives. rdd.edu.iq The choice of technique depends on the scale of the synthesis and the required purity of the final compound.
Column and Flash Chromatography: For preparative scale purification, column chromatography using silica (B1680970) gel as the stationary phase is common. tandfonline.comtandfonline.com Flash chromatography, which uses pressure to accelerate solvent flow, is a faster variant. Given the basic nature of the piperazine nitrogen, tailing of the compound peak on silica gel can be an issue. qascf.com This is often mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent. Typical solvent systems include gradients of polar solvents like methanol (B129727) (MeOH) in a less polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in hexanes. nih.govrsc.org
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially on an analytical or semi-preparative scale, HPLC is the method of choice. Reversed-phase HPLC (RP-HPLC) is frequently used for piperazine compounds. rdd.edu.iqmdpi.com In this technique, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase. qascf.commdpi.com A typical mobile phase would be a gradient of acetonitrile or methanol in water. mdpi.com To improve peak shape and resolution for basic analytes, an acid modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) is often added to the mobile phase. mdpi.com
Table 3: Typical Chromatographic Purification Conditions for Piperazine Derivatives
| Technique | Stationary Phase | Mobile Phase Example | Application |
| Flash Chromatography | Silica Gel | Dichloromethane/Methanol (e.g., 95:5) rsc.org | Preparative scale purification of intermediates and final product. |
| RP-HPLC | C18 (Reversed-Phase) | Water/Acetonitrile with 0.1% Formic Acid mdpi.com | High-purity separation, analytical checks. |
| Thin-Layer Chromatography (TLC) | Silica Gel | n-Butanol/Acetic Acid/Water tandfonline.com | Reaction monitoring and solvent system screening. |
Recrystallization and Distillation Methods
Alongside chromatography, traditional purification methods like distillation and recrystallization are highly effective, particularly for large-scale preparations.
Distillation: this compound, being a liquid or low-melting solid, can be effectively purified by vacuum distillation. researchgate.net This method is excellent for removing non-volatile impurities, such as inorganic salts and high molecular weight byproducts like triphenylphosphine oxide from a Mitsunobu reaction. Simple or fractional distillation under reduced pressure can yield a product of high purity. googleapis.com
Recrystallization: While the free base of this compound may be an oil, purification can be achieved via the recrystallization of a suitable salt. google.com This classic technique involves converting the basic piperazine derivative into a crystalline salt by treating it with an appropriate acid. Acids like acetic acid, hydrochloric acid, or citric acid are commonly used. google.comgoogle.comorgsyn.org The resulting salt often has well-defined crystallization properties and can be purified by recrystallization from a suitable solvent or solvent mixture, such as acetone, ethanol (B145695), or aqueous methanol. google.comgoogle.com After obtaining the purified salt, the pure free base can be regenerated by neutralization with a strong base and extraction into an organic solvent. orgsyn.org This method is particularly effective for removing closely related organic impurities that may be difficult to separate by distillation.
Chemical Reactivity and Functionalization of 1 5 Hexyn 1 Yl Piperazine
Alkyne Functional Group Transformations
The terminal alkyne group is a hub of chemical reactivity, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its linear geometry and the high electron density of the triple bond are key to its utility in several modern synthetic methodologies. geeksforgeeks.org
The terminal alkyne of 1-(5-Hexyn-1-yl)piperazine is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". chemie-brunschwig.ch This reaction joins the alkyne with an organic azide (B81097) to exclusively form a stable, 1,4-disubstituted 1,2,3-triazole ring. nih.govresearchgate.net The CuAAC reaction is prized for its high efficiency, exceptional regioselectivity, mild reaction conditions, and tolerance of a wide variety of functional groups. acs.orgnih.gov
The process is significantly accelerated by a copper(I) catalyst, which can be generated in situ from copper(II) salts (like CuSO₄) with a reducing agent (such as sodium ascorbate) or by using a stable copper(I) source. nih.gov These reactions proceed readily in aqueous or organic solvents, often at room temperature, and typically provide high yields of the triazole product with minimal need for purification. chemie-brunschwig.chnih.gov This robust reactivity allows the this compound scaffold to be conjugated to a vast range of azide-containing molecules, including biomolecules, polymers, and fluorescent labels. nih.govnih.govnih.gov
| Parameter | Description | Common Reagents/Conditions | Reference |
|---|---|---|---|
| Alkyne | The terminal alkyne component. | This compound | smolecule.com |
| Azide | The azide-containing coupling partner. | Benzyl azide, glycosyl azides, peptide azides | nih.govnih.gov |
| Catalyst | Copper(I) source to catalyze the cycloaddition. | CuSO₄/Sodium Ascorbate, CuI, [Cu(PPh₃)₃Br] | nih.govresearchgate.net |
| Ligand | Optional ligand to stabilize the Cu(I) catalyst and accelerate the reaction. | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | chemie-brunschwig.ch |
| Solvent | Reaction medium, often aqueous or a mixture. | Water, t-BuOH/H₂O, DMF, DMSO | nih.govacs.org |
| Temperature | Typically performed at or near ambient temperature. | Room Temperature | nih.gov |
The terminal alkyne functionality is readily employed in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. researchgate.netrsc.org
The Sonogashira coupling is a particularly relevant reaction for this compound. It involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. worktribe.combeilstein-journals.org This reaction directly attaches an aryl or vinyl group to the alkyne carbon, providing a straightforward route to synthesize substituted alkynes and conjugated enynes. worktribe.com The reaction is typically carried out in the presence of a base, such as an amine (e.g., triethylamine), which also serves as the solvent. beilstein-journals.org Copper-free Sonogashira protocols have also been developed, which is advantageous in biological applications to avoid copper-associated cytotoxicity. nih.gov
The Heck reaction is another prominent palladium-catalyzed C-C bond-forming method, though it classically involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgscienceinfo.com While the alkyne of this compound is not the direct substrate for a standard Heck reaction, this class of catalysis is central to modern organic synthesis for creating substituted alkenes. scienceinfo.comnih.gov The products from other transformations of the hexynyl group, such as hydrohalogenation to form a vinyl halide, could subsequently be used in Heck reactions.
| Feature | Sonogashira Coupling | Heck Reaction | Reference |
|---|---|---|---|
| Alkyne/Alkene Substrate | Terminal Alkyne (e.g., this compound) | Alkene | beilstein-journals.orgorganic-chemistry.org |
| Coupling Partner | Aryl or Vinyl Halide/Triflate | Aryl or Vinyl Halide/Triflate | researchgate.net |
| Primary Product | Substituted Alkyne / Conjugated Enyne | Substituted Alkene | worktribe.comscienceinfo.com |
| Catalyst System | Palladium complex (e.g., Pd(PPh₃)₂Cl₂) and often a Copper(I) salt (e.g., CuI) | Palladium complex (e.g., Pd(OAc)₂) | rsc.orgfu-berlin.de |
| Base | Amine base (e.g., Et₃N, DIPEA) | Inorganic or organic base (e.g., Et₃N, Na₂CO₃) | beilstein-journals.orgfu-berlin.de |
The triple bond of this compound can undergo addition reactions with water and hydrogen halides (HX). These reactions follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms (the terminal carbon of the alkyne). masterorganicchemistry.comlibretexts.org
Hydration of the terminal alkyne involves the addition of water across the triple bond, typically catalyzed by a strong acid (like sulfuric acid) and a mercury(II) salt (like mercuric sulfate). geeksforgeeks.orglibretexts.org The reaction proceeds via Markovnikov addition of the hydroxyl group to the more substituted carbon (C-5 of the hexynyl chain). This initially forms an unstable enol intermediate, which rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. libretexts.orgmasterorganicchemistry.com
Hydrohalogenation involves the addition of hydrogen halides (HCl, HBr, HI) across the triple bond. masterorganicchemistry.com The reaction can be controlled by stoichiometry. The addition of one equivalent of HX follows Markovnikov's rule to produce a vinyl halide, where the halogen is attached to the more substituted carbon. youtube.com If an excess (two equivalents) of the hydrogen halide is used, a second addition occurs, leading to the formation of a geminal dihalide, with both halogen atoms attached to the same carbon atom. geeksforgeeks.orgmasterorganicchemistry.com
| Reaction | Reagents | Product Type | Reference |
|---|---|---|---|
| Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone (via enol intermediate) | libretexts.orgmasterorganicchemistry.com |
| Hydrohalogenation (1 equiv.) | HX (e.g., HBr) | Vinyl Halide (Markovnikov product) | masterorganicchemistry.comyoutube.com |
| Hydrohalogenation (2 equiv.) | Excess HX (e.g., HBr) | Geminal Dihalide | masterorganicchemistry.comyoutube.com |
Piperazine (B1678402) Nitrogen Reactivity and Derivatization
The piperazine ring contains two nitrogen atoms, one tertiary and one secondary. The secondary amine (N-H) is a nucleophilic site that serves as a handle for a wide range of derivatization reactions, allowing for the introduction of diverse functional groups. smolecule.comresearchgate.net
The secondary nitrogen of this compound can be readily modified through acylation and sulfonylation reactions. These transformations are fundamental in medicinal chemistry for creating amide and sulfonamide linkages, respectively, which can modulate the pharmacological properties of the parent molecule.
Acylation involves the reaction of the piperazine with an acylating agent, such as an acyl chloride or a carboxylic anhydride. smolecule.com The reaction typically proceeds in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the acidic byproduct (e.g., HCl). This results in the formation of a stable amide bond, linking the acyl group to the piperazine ring.
Sulfonylation is achieved by reacting the piperazine with a sulfonyl chloride (e.g., arylsulfonyl chloride or alkylsulfonyl chloride). researchgate.net Similar to acylation, this reaction requires a base to scavenge the generated HCl. smolecule.com The resulting sulfonamide derivatives are common motifs in various therapeutic agents. jddtonline.info For piperazine, which has two nitrogen atoms, controlling the reaction stoichiometry is important to achieve mono-sulfonylation at the desired secondary amine without further reaction at the other nitrogen. researchgate.netsmolecule.com
| Reaction Type | Reagent Class | Example Reagent | Product Functional Group | Reference |
|---|---|---|---|---|
| Acylation | Acyl Halide | Acetyl Chloride (CH₃COCl) | Amide | smolecule.com |
| Acylation | Carboxylic Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide | researchgate.net |
| Sulfonylation | Sulfonyl Chloride | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | Sulfonamide | smolecule.comujpronline.com |
| Sulfonylation | Sulfonyl Chloride | Methanesulfonyl Chloride (CH₃SO₂Cl) | Sulfonamide | researchgate.net |
Alkylation of the secondary piperazine nitrogen is a common strategy to introduce alkyl or aralkyl substituents. smolecule.com This nucleophilic substitution reaction is typically performed by treating the piperazine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide). nih.gov The reaction yields a tertiary amine at the N-4 position. Monoalkylation at the secondary amine is generally favored due to its higher reactivity compared to the tertiary amine at the N-1 position. dss.go.th
Quaternization can occur if the nitrogen atoms of the resulting N-alkylated piperazine derivative are treated with a further excess of an alkylating agent. This process converts the tertiary nitrogen atoms into positively charged quaternary ammonium (B1175870) salts. This modification significantly alters the electronic properties and solubility of the molecule.
Chemo- and Regioselectivity in Multi-Functional Compound Transformations
The dual functionality of this compound is the central challenge and opportunity in its synthetic applications. Chemoselectivity—the preferential reaction of one functional group over another—and regioselectivity—the specific site of bond formation—are paramount for its use as a chemical building block.
The terminal alkyne is susceptible to a variety of metal-catalyzed reactions, while the secondary amine of the piperazine ring is a potent nucleophile and base. The selection of reagents and reaction conditions dictates which functional group will react.
Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
One of the most powerful and selective reactions for terminal alkynes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govalliedacademies.org This reaction is highly chemoselective; the piperazine nitrogen does not interfere with the cycloaddition, which proceeds under mild, often aqueous, conditions. organic-chemistry.org The reaction is also exceptionally regioselective, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.org This makes CuAAC an ideal method for conjugating this compound to molecules containing an azide group, such as biomolecules or functionalized linkers in drug discovery. diva-portal.orgnih.gov
In contrast, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) provide access to the alternative 1,5-disubstituted triazole regioisomer, offering complementary control over the final product structure. organic-chemistry.orgnih.gov
Table 1: Regioselectivity in Azide-Alkyne Cycloaddition Reactions
| Catalyst | Reactants | Product Regioisomer | Key Features |
|---|---|---|---|
| Copper (I) | Terminal Alkyne + Azide | 1,4-disubstituted 1,2,3-triazole | High yield, mild conditions, excellent regioselectivity. organic-chemistry.org |
| Ruthenium | Terminal Alkyne + Azide | 1,5-disubstituted 1,2,3-triazole | Complementary regioselectivity to CuAAC. nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions
The Sonogashira coupling is another highly valuable transformation for terminal alkynes, forming a C-C bond between the alkyne and an aryl or vinyl halide. wikipedia.org In the context of this compound, the alkyne terminus readily participates in this reaction. The free secondary amine of the piperazine ring can act as the required base in the reaction medium, although an external amine base like diisopropylamine (B44863) is typically added. nrochemistry.com
Regioselectivity in Sonogashira couplings is generally controlled by the reactivity of the halide partner (I > OTf > Br > Cl), allowing for selective coupling at one site in a poly-halogenated aromatic compound. wikipedia.orgnrochemistry.com While the piperazine nitrogen could potentially coordinate to the palladium catalyst, standard ligand systems (e.g., triphenylphosphine) effectively facilitate the desired cross-coupling at the alkyne.
Table 2: Chemoselectivity in Transformations of Bifunctional Piperazine-Alkynes
| Reaction Type | Target Functional Group | Typical Reagents/Catalyst | Comments |
|---|---|---|---|
| CuAAC | Alkyne | Azide, CuSO₄, Sodium Ascorbate | Highly chemoselective for the alkyne; piperazine amine is non-reactive. nih.govorganic-chemistry.org |
| Sonogashira Coupling | Alkyne | Aryl/Vinyl Halide, Pd/Cu catalyst, Base | Chemoselective for the alkyne. Piperazine may serve as a base. nrochemistry.comorganic-chemistry.org |
| Acylation | Piperazine Nitrogen | Acyl Chloride, Base | Selective for the secondary amine under standard conditions. |
| Reductive Amination | Piperazine Nitrogen | Aldehyde/Ketone, Reducing Agent | Selective for the secondary amine. |
| C-H Alkylation | Piperazine Ring (α-C) | Michael Acceptor, Photoredox Catalyst | Site-selectivity is achievable by leveraging the different electronic environments of the nitrogen atoms. bohrium.com |
Functionalization of the Piperazine Moiety
Standard reactions such as acylation, alkylation, and reductive amination can be performed selectively at the N-4 position (the secondary amine) of the piperazine ring. The terminal alkyne is generally inert to these conditions. For instance, reaction with an acyl chloride or an aldehyde in the presence of a reducing agent will selectively functionalize the piperazine nitrogen, leaving the hexynyl chain untouched. This orthogonality allows for a stepwise functionalization strategy, modifying the piperazine first, followed by a subsequent reaction at the alkyne, or vice-versa.
Mechanistic Investigations of Key Reaction Pathways
Understanding the reaction mechanisms is crucial for predicting and controlling the outcomes of reactions involving this compound.
Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The high regioselectivity of the CuAAC reaction is explained by its well-established mechanism. The process is believed to initiate with the formation of a copper(I) acetylide from the terminal alkyne of this compound. This copper acetylide then reacts with the azide partner. DFT calculations support a stepwise mechanism involving a six-membered copper-containing intermediate, which, after rearrangement and protonolysis, releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst. organic-chemistry.org The piperazine moiety does not participate in this catalytic cycle, ensuring the reaction's high chemoselectivity.
Mechanism of Sonogashira Coupling
The Sonogashira coupling proceeds via a synergistic catalytic cycle involving both palladium and copper.
Oxidative Addition : The active Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).
Transmetalation : Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base (which can be the piperazine itself or an added amine) to form a copper(I) acetylide. This species then transfers the acetylide group to the palladium center, displacing the halide and forming an alkynyl-palladium(II) complex. This step is known as transmetalation.
Reductive Elimination : The resulting Ar-Pd-alkynyl complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the Pd(0) catalyst. nrochemistry.com
The efficiency of this cycle depends on factors like the choice of ligand, base, and solvent, but the fundamental pathway ensures selective C-C bond formation at the alkyne terminus.
Mechanism of Hydroamination
The hydroamination of the alkyne group in this compound is more mechanistically complex, particularly concerning regioselectivity (Markovnikov vs. anti-Markovnikov addition). The mechanism depends heavily on the metal catalyst employed. acs.org
Amine Activation Pathway : Many catalysts operate by first activating the amine. This involves coordination of the amine to the metal center, followed by deprotonation to form a metal-amido intermediate. The alkyne then inserts into the metal-nitrogen bond. The regioselectivity (i.e., which carbon of the alkyne binds to the nitrogen) is determined at this insertion step and is influenced by steric and electronic factors of both the substrate and the catalyst's ligand sphere. acs.org
Alkyne Activation Pathway : Alternatively, some catalysts activate the alkyne through π-coordination, making it more susceptible to nucleophilic attack by the amine. acs.org
CuH-Catalyzed Reactions : In copper-hydride catalyzed hydroaminations, kinetic and spectroscopic studies have shown that the turnover-limiting step can be the regeneration of the active CuH catalyst from a copper-amide complex and a silane (B1218182) reducing agent. acs.org The insertion of the alkyne into the Cu-H bond is often the enantio- and regioselectivity-determining step. acs.org
For a bifunctional molecule like this compound, intramolecular hydroamination (where the internal piperazine nitrogen would add to its own alkyne chain) could be a competing pathway to intermolecular reactions, although this would require forcing conditions to form the medium-sized ring.
Structure Activity Relationship Sar Studies of 1 5 Hexyn 1 Yl Piperazine and Its Analogs
Design Principles for SAR Libraries Based on the Piperazine-Alkyne Scaffold
The design of Structure-Activity Relationship (SAR) libraries around the piperazine-alkyne scaffold is guided by systematically modifying its three core components: the piperazine (B1678402) ring, the alkyl linker, and the terminal alkyne. The piperazine moiety itself offers two nitrogen atoms that can serve as hydrogen bond donors or acceptors, allowing for fine-tuning of interactions with biological receptors. mdpi.com
Key design principles for generating SAR libraries include:
Alkyl Linker Variation: The length and branching of the alkyl chain connecting the piperazine and alkyne groups are systematically varied. This allows for the exploration of the spatial relationship between the two functional ends of the molecule, optimizing their orientation within a target's binding site.
Terminal Alkyne Modification: The terminal alkyne provides a reactive handle for bioorthogonal chemistry, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). nih.gov While preserving the terminal alkyne is often key to its utility, libraries may also include analogs where the alkyne is modified (e.g., methylated) or replaced to confirm its role in target binding. ubiqbio.com
This three-pronged approach enables a comprehensive exploration of the chemical space around the core scaffold, facilitating the identification of compounds with optimized potency and drug-like properties.
Influence of Alkyl Chain Length and Branching on Biological Interactions (in vitro/in silico)
The length of the alkyl chain that links the piperazine ring to other pharmacophoric elements is a critical determinant of biological activity. This chain acts as a spacer, and its length dictates the spatial orientation and distance between the piperazine moiety and another interaction point.
Conversely, other studies on different classes of arylpiperazines have suggested that an optimal polymethylene chain may consist of four or more methylene (B1212753) (CH₂) groups. researchgate.net This highlights that the ideal linker length is target-dependent and must be empirically determined for each new class of compounds.
| Compound Series | Alkyl Chain Length | Target | Key Finding |
| N-Alkyl Piperazine Analogs nih.gov | Ethyl (2-carbon) | CXCR4 | Active, but less potent than propyl analog. |
| N-Alkyl Piperazine Analogs nih.gov | Propyl (3-carbon) | CXCR4 | Optimal potency and improved off-target profile. |
| N-Alkyl Piperazine Analogs nih.gov | Butyl (4-carbon) | CXCR4 | Active, but potency may be reduced compared to propyl. |
| Arylpiperazine Derivatives researchgate.net | Polymethylene | 5-HT1A / α1-Adrenergic | Optimal activity observed with chains of 4 or more carbons. |
Impact of Terminal Alkyne Modifications on Target Engagement (in vitro/in silico)
The terminal alkyne is a highly versatile functional group that can significantly influence target engagement through both non-covalent and covalent interactions. Its small, linear, and rigid nature allows it to occupy narrow hydrophobic pockets within a binding site.
Covalent and Pseudo-Covalent Interactions: Research has shown that terminal alkynes can act as "warheads" that selectively react with the active-site cysteine residues of certain enzymes, such as deubiquitinating enzymes and caspases. ubiqbio.com This reaction leads to the formation of a stable quaternary vinyl thioether adduct, effectively resulting in irreversible inhibition. The terminal proton of the alkyne is crucial for this reactivity; its replacement with a methyl group (forming a 2-butynyl derivative) was shown to abolish the reaction. ubiqbio.com This suggests that analogs of 1-(5-Hexyn-1-yl)piperazine could be explored as covalent inhibitors for specific cysteine-containing proteins.
Non-Covalent Interactions and Electronic Effects: In the absence of a reactive nucleophile, the terminal alkyne can participate in various non-covalent interactions, including hydrophobic and hydrogen bonding. Furthermore, the alkyne can exert electronic effects on a binding partner. In a proof-of-concept study, reacting terminal alkynes like 1-hexyne (B1330390) with a genetically incorporated alkyne-containing amino acid in Green Fluorescent Protein (GFP) caused a measurable shift in the protein's fluorescence spectrum. nih.gov This demonstrates that the alkyne directly modifies the electronic environment of the chromophore, a principle that can be extrapolated to interactions with receptor binding sites. nih.gov The alkyne can also serve as a bioorthogonal handle for post-synthesis modification, allowing for the attachment of probes or other moieties to investigate target engagement. nih.gov
Role of Piperazine Substitutions on Pharmacological Profiles (in vitro/in silico)
Substitutions on the distal nitrogen of the piperazine ring are a primary method for modulating the pharmacological profile of piperazine-containing compounds. The nature of this substituent profoundly affects a molecule's affinity, selectivity, and functional activity across a wide range of biological targets. nih.gov
In the development of CXCR4 antagonists, substitution at the terminal piperazine nitrogen was explored. nih.gov A small methyl substitution resulted in a nearly 10-fold decrease in potency. In contrast, an ethyl substitution yielded a derivative (Compound 44 ) with an optimal profile, exhibiting high potency, good permeability, and no inhibition of off-target muscarinic receptors or CYP450 enzymes. nih.gov
For dopamine (B1211576) D3 receptor ligands, SAR studies revealed that the piperazine nitrogen could accommodate a variety of substituted indole (B1671886) rings, connected via either an amide or a methylene linker, while maintaining high affinity. nih.gov Interestingly, a reduction in the basicity of the piperazine nitrogen in these analogs did not negatively impact receptor affinity, suggesting that ionic or hydrogen-bonding interactions involving this specific nitrogen atom were not critical for binding to D2/D3 receptors. nih.gov
Further studies have shown that for other targets, specific electronic properties are desired. For instance, in a series of antimycobacterial agents, substituting an aryl-piperazine moiety with an electron-withdrawing group led to improved anti-inflammatory activity compared to analogs with electron-donating groups. nih.gov In silico molecular docking studies are frequently employed to rationalize these findings by visualizing the binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts, between the piperazine substituents and the target protein. researchgate.netnih.gov
| Compound Class | N-Piperazine Substituent | Target(s) | SAR Finding |
| Tetrahydroisoquinoline Derivatives nih.gov | Methyl | CXCR4 | ~10-fold loss in potency. |
| Tetrahydroisoquinoline Derivatives nih.gov | Ethyl | CXCR4 | Optimal profile; potent and selective. |
| Naphthalen-2-ol Derivatives nih.gov | Substituted Indole (via amide/methylene linker) | Dopamine D3/D2 | High affinity and selectivity maintained. |
| Chalcone Hybrids nih.gov | Aryl group with electron-withdrawing substituent | Inflammation-related targets | Improved activity over electron-donating groups. |
| Thiazolylhydrazine Derivatives nih.govmdpi.com | 4-chlorophenyl | MAO-A | Highly potent inhibition (IC50 = 0.057 µM). |
Conformational Analysis and Its Implications for SAR
The three-dimensional structure of the piperazine ring and the spatial orientation of its substituents are critical factors in determining biological activity. The piperazine ring typically adopts a low-energy chair conformation, but the energetic barriers to ring inversion and substituent rotation can influence how the molecule presents itself to its biological target. rsc.org
Conformational studies of substituted piperazines have revealed that substituents can have a distinct preference for either an axial or equatorial position. nih.gov This preference can be the deciding factor in receptor binding. For example, in a series of 2-substituted piperazines acting as α7 nicotinic acetylcholine (B1216132) receptor agonists, the axial conformation was found to be preferred. This specific orientation placed the basic and pyridyl nitrogens in a spatial arrangement that closely mimicked the natural ligand, nicotine, which was confirmed by molecular modeling to be crucial for binding. nih.gov
Temperature-dependent NMR spectroscopy has been used to study the conformational dynamics of N-benzoylated piperazines. rsc.orgscispace.com These studies determined the activation energy barriers (ΔG‡) for both the piperazine ring inversion and the rotation around the N-C(O) amide bond, with values ranging from 56 to 80 kJ mol⁻¹. rsc.org The existence of these significant energy barriers means that at physiological temperatures, the molecule may exist as a mixture of slowly interconverting conformers, only one of which might be biologically active. Therefore, understanding the conformational landscape and the energetic cost of adopting a specific "bioactive" conformation is essential for rational drug design and interpreting SAR data. rsc.orgnih.gov
Computational Chemistry and Molecular Modeling of 1 5 Hexyn 1 Yl Piperazine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic properties and geometric structure of a molecule. jksus.orgafricaresearchconnects.com Methods like B3LYP and WB97XD are often employed to optimize the molecular geometry, yielding precise bond lengths and angles that can be validated against experimental data where available. jksus.orgscilit.com These calculations provide a foundational understanding of a molecule's stability, electronic distribution, and reactivity. For aryl sulfonyl piperazine (B1678402) derivatives, DFT has been used to investigate their optimized structure and electronic features. researchgate.net
Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com
HOMO: The highest energy orbital containing electrons. It characterizes the molecule's ability to donate electrons, indicating its nucleophilicity or basicity. youtube.comyoutube.com
LUMO: The lowest energy orbital devoid of electrons. It represents the molecule's capacity to accept electrons, defining its electrophilicity. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 1-(5-Hexyn-1-yl)piperazine, the nitrogen atoms of the piperazine ring, with their lone pairs of electrons, would be expected to contribute significantly to the HOMO. The terminal alkyne group could influence both HOMO and LUMO energies. DFT-based studies on piperazine derivatives have shown that descriptors such as the LUMO energy (ELUMO) and the electrophilicity index (ω) are significantly correlated with biological inhibitory activity. mdpi.com
Table 1: Illustrative Frontier Molecular Orbital Data for a Piperazine Derivative
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.7 | ELUMO - EHOMO; indicates chemical reactivity |
Note: Data are representative values for illustrative purposes based on analyses of similar compounds.
A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. deeporigin.comyoutube.com It is an invaluable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net
MEP maps use a color scale to denote charge distribution:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue: Represents regions of low electron density and positive electrostatic potential, prone to nucleophilic attack.
Green/Yellow: Denotes areas with neutral or near-zero potential.
For this compound, MEP analysis would likely show negative potential (red) localized around the two nitrogen atoms of the piperazine ring due to their lone pairs of electrons, making them key sites for hydrogen bonding and interaction with biological targets. researchgate.net The terminal alkyne C-H bond may show a slightly positive potential. Understanding these electrostatic features is crucial for predicting non-covalent interactions in ligand-receptor binding. deeporigin.com
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations provide critical insights into its conformational landscape—the range of shapes it can adopt in solution. nih.govresearchgate.net This is particularly important in drug discovery, as a ligand may need to adopt a specific conformation to bind effectively to its biological target. nih.govresearchgate.net
Simulations are typically run for nanoseconds (ns) or longer, tracking the trajectory of each atom. mdpi.com The stability of a particular conformation or a protein-ligand complex during the simulation is often assessed by calculating the Root Mean Square Deviation (RMSD). mdpi.comnih.gov A stable system will show the RMSD value plateauing over time. The flexibility of specific parts of the molecule can be analyzed using the Root Mean Square Fluctuation (RMSF), which highlights regions with greater movement. mdpi.comnih.gov Studies on other piperazine derivatives have used MD simulations of up to 50 ns to confirm the stability of the ligand within the binding site of a receptor. nih.gov
Ligand-Target Docking Studies with Relevant Biological Macromolecules (in silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. researchgate.netderpharmachemica.com This method is extensively used in drug design to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of their interaction. nih.govrsc.orgpharmaceuticaljournal.netnih.govnih.gov The piperazine scaffold is a common feature in ligands targeting various receptors, including sigma receptors and the androgen receptor. nih.govnih.gov
Docking algorithms use scoring functions to estimate the binding affinity of a ligand to its target, often expressed as a binding energy in kcal/mol. researchgate.net A lower (more negative) binding energy generally indicates a more favorable and stable interaction. For instance, docking studies of various piperazine derivatives against targets like the androgen receptor and carbonic anhydrase IX (CAIX) have reported binding affinities ranging from -7.1 to -11.1 kcal/mol. nih.govnih.govresearchgate.net For this compound, docking studies would be used to predict its affinity for potential targets, helping to prioritize it for further experimental testing.
Table 2: Example Binding Affinity Predictions for Piperazine Derivatives Against Various Receptors
| Compound Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Arylpiperazine Derivative | Androgen Receptor | -7.5 | nih.gov |
| Piperazine-Thiohydantoin | Androgen Receptor | -11.1 | researchgate.net |
| Piperazine-Naphthalimide | Carbonic Anhydrase IX | -8.61 | nih.gov |
| Phenylpiperazine Derivative | DNA Topoisomerase IIα | -63.2 kJ/mol (approx. -15.1 kcal/mol) | mdpi.com |
Note: This table presents published data for various piperazine derivatives to illustrate typical binding affinity values.
Beyond predicting binding affinity, docking analysis provides a detailed 3D model of the ligand-receptor complex, which allows for the identification of key intermolecular interactions, or "hotspots." mdpi.com These interactions are crucial for stabilizing the complex and determining ligand specificity. Common interactions include:
Hydrogen Bonds: Often formed between the hydrogen bond donors/acceptors of the ligand and polar residues of the protein. The nitrogen atoms of the piperazine ring in this compound are prime candidates for forming hydrogen bonds.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand (like the hexyl chain) and hydrophobic pockets in the receptor.
Salt Bridges (Ionic Interactions): Formed between charged groups. The piperazine nitrogen can be protonated at physiological pH, allowing it to form salt bridges with acidic residues like aspartate (Asp) or glutamate (B1630785) (Glu) in a binding site. nih.gov
π-π Stacking or π-Cation Interactions: The alkyne group in the hexynyl chain could potentially participate in π-stacking with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp). nih.gov
In studies of other piperazine derivatives targeting the sigma-1 receptor, key interactions included salt bridges with residues Glu172 and Asp126 and π-cation interactions with Phe107. nih.gov Analysis of these hotspots is fundamental for structure-based drug design and lead optimization. researchgate.net
QSAR (Quantitative Structure-Activity Relationship) Model Development for Piperazine-Alkyne Scaffolds
A thorough review of existing scientific literature indicates that specific Quantitative Structure-Activity Relationship (QSAR) models for this compound or the broader class of piperazine-alkyne scaffolds have not been extensively developed or published. However, the principles of QSAR modeling are well-established and provide a clear framework for how such a model could be developed to predict the biological activity of these compounds and guide the synthesis of new, more potent derivatives. fiveable.memdpi.com
The fundamental goal of a QSAR model is to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.org This relationship, once validated, can be used to predict the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing the time and cost associated with drug discovery. The development of a robust QSAR model for piperazine-alkyne scaffolds would follow a systematic workflow. mdpi.com
Workflow for QSAR Model Development:
Data Set Selection and Curation: The initial and most critical step is the compilation of a dataset of piperazine-alkyne derivatives with experimentally determined biological activities (e.g., IC50, EC50, Ki) against a specific biological target. mdpi.comnih.gov The dataset should be structurally diverse and cover a significant range of activity values. Data curation involves standardizing chemical structures and ensuring the consistency and reliability of the biological data.
Molecular Descriptor Calculation: For each molecule in the dataset, a wide variety of numerical descriptors that encode its structural and physicochemical properties are calculated. ucsb.eduwiley.com These descriptors are the independent variables in the QSAR model and can be categorized as:
1D Descriptors: Molecular weight, atom counts, rotatable bonds.
2D Descriptors: Topological indices that describe molecular connectivity and branching. pharmatutor.org
3D Descriptors: Geometrical properties that require a 3D conformation of the molecule, such as molecular shape and volume. pharmacy180.com
Physicochemical Descriptors: Properties like hydrophobicity (logP), molar refractivity (MR), and polarizability. ucsb.edupharmatutor.org
Quantum Mechanical Descriptors: Electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and dipole moments, which are obtained from quantum chemical calculations. ucsb.edu
Model Building and Feature Selection: With the calculated descriptors and biological activities, a mathematical model is constructed. Various statistical and machine learning methods can be employed: buecher.denih.govslideshare.net
Multiple Linear Regression (MLR): A common method for creating a simple, interpretable linear equation. nih.gov
Partial Least Squares (PLS): A technique well-suited for datasets with a large number of correlated descriptors. nih.gov
Machine Learning Algorithms: Methods like Support Vector Machines (SVM), Random Forests, or Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. fiveable.mebuecher.de
A crucial part of this step is feature selection, where the most relevant descriptors that contribute significantly to the biological activity are identified, while redundant or irrelevant descriptors are removed to avoid overfitting the model. slideshare.net
Model Validation: To ensure the robustness and predictive power of the developed QSAR model, rigorous validation is essential. nih.govbasicmedicalkey.comsemanticscholar.orgnih.gov This is typically performed through:
Internal Validation: Techniques like cross-validation (e.g., leave-one-out or leave-n-out) are used on the training set to assess the model's internal consistency and stability. buecher.debasicmedicalkey.com
External Validation: The model's predictive ability is evaluated on an external test set of compounds that were not used during the model development process. basicmedicalkey.com The Organisation for Economic Co-operation and Development (OECD) has established principles for the validation of QSAR models for regulatory purposes. oecd.org
Hypothetical Data for QSAR Model Development of Piperazine-Alkyne Scaffolds
To illustrate the type of data required, the table below presents a hypothetical dataset for a series of piperazine-alkyne derivatives. This data is for demonstrative purposes only and does not represent actual experimental findings.
| Compound ID | Structure | Experimental pIC50 | Molecular Weight (MW) | LogP | Number of H-Bond Donors |
| PA-1 | This compound | 6.5 | 180.29 | 1.8 | 1 |
| PA-2 | 1-(Prop-2-yn-1-yl)piperazine | 5.8 | 138.21 | 0.7 | 1 |
| PA-3 | 1-(But-3-yn-1-yl)piperazine | 6.1 | 152.24 | 1.1 | 1 |
| PA-4 | 1-(Pent-4-yn-1-yl)piperazine | 6.3 | 166.27 | 1.5 | 1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
A successful QSAR model for piperazine-alkyne scaffolds would provide valuable insights into the structural features crucial for their biological activity. For instance, the model might reveal that specific steric, electronic, or hydrophobic properties of the alkyne chain or substitutions on the piperazine ring are critical for potency. This information would be instrumental in the rational design of new compounds, such as this compound derivatives, with enhanced therapeutic potential.
Advanced Analytical Characterization Methodologies for 1 5 Hexyn 1 Yl Piperazine and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 1-(5-Hexyn-1-yl)piperazine in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR techniques, allows for the complete assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the piperazine (B1678402) ring and the 5-hexynyl substituent. The piperazine protons typically appear as multiplets in the range of 2.4-3.0 ppm. The protons of the hexynyl chain will have distinct chemical shifts depending on their proximity to the nitrogen atom and the terminal alkyne. The terminal alkyne proton (≡C-H) is anticipated to be a triplet at approximately 1.9 ppm, coupled to the adjacent methylene (B1212753) protons. The methylene group attached to the nitrogen (N-CH₂) is expected to be a triplet at around 2.4 ppm. The remaining methylene groups of the hexynyl chain would appear as multiplets between 1.5 and 2.2 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the piperazine ring are expected to resonate in the range of 45-55 ppm. The carbons of the hexynyl chain will have chemical shifts that are influenced by their chemical environment. The terminal alkyne carbons (C≡C) are characteristically found between 68 and 85 ppm. The methylene carbon attached to the nitrogen (N-CH₂) is expected around 58 ppm, while the other methylene carbons of the chain will appear in the aliphatic region of the spectrum (18-30 ppm).
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for confirming the assignments made from 1D NMR spectra. COSY experiments would reveal the coupling relationships between adjacent protons, confirming the connectivity within the hexynyl chain and the piperazine ring. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Piperazine CH₂ | 2.4-2.6 (m, 4H), 2.7-2.9 (m, 4H) | ~46 (C-3, C-5), ~54 (C-2, C-6) |
| N-CH₂ (Hexynyl) | ~2.4 (t, 2H) | ~58 |
| N-CH₂-CH₂ | ~1.6 (m, 2H) | ~26 |
| N-CH₂-CH₂-CH₂ | ~1.5 (m, 2H) | ~25 |
| CH₂-C≡ | ~2.2 (dt, 2H) | ~18 |
| C≡CH | - | ~84 |
| ≡CH | ~1.9 (t, 1H) | ~68 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. A sharp, strong band around 3300 cm⁻¹ is characteristic of the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch is anticipated to appear as a weak to medium, sharp band in the range of 2100-2150 cm⁻¹. The aliphatic C-H stretching vibrations of the piperazine ring and the hexynyl chain will be observed as strong bands between 2850 and 3000 cm⁻¹. The C-N stretching vibrations of the tertiary amine in the piperazine ring are expected in the fingerprint region, typically between 1100 and 1200 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting non-polar bonds. The C≡C stretching vibration, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum in the same region of 2100-2150 cm⁻¹. The symmetric C-H stretching vibrations of the methylene groups will also be prominent in the Raman spectrum.
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹, predicted) | Expected Raman Frequency (cm⁻¹, predicted) |
| ≡C-H | Stretching | ~3300 (strong, sharp) | ~3300 (medium) |
| C≡C | Stretching | 2100-2150 (weak to medium, sharp) | 2100-2150 (strong, sharp) |
| C-H (aliphatic) | Stretching | 2850-3000 (strong) | 2850-3000 (strong) |
| C-N | Stretching | 1100-1200 (medium) | 1100-1200 (weak) |
| CH₂ | Bending (Scissoring) | ~1465 (medium) | ~1465 (medium) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (ESI-MS, HRMS, GC-MS)
Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
ESI-MS and HRMS: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that would likely show a prominent protonated molecular ion [M+H]⁺ for this compound. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of this ion, allowing for the determination of the elemental composition and confirming the molecular formula (C₁₀H₁₈N₂).
GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) would result in the molecular ion (M⁺) and a characteristic fragmentation pattern. The fragmentation is expected to be initiated by the nitrogen atoms of the piperazine ring. A common fragmentation pathway for N-alkylpiperazines is the alpha-cleavage, leading to the loss of the alkyl substituent. Another significant fragmentation would be the cleavage of the piperazine ring itself, leading to characteristic ions. The base peak is often observed from the cleavage of the C-C bond adjacent to the nitrogen atom of the piperazine ring.
Table 3: Predicted Mass Spectrometry Data for this compound
| Technique | Ion | Predicted m/z | Significance |
| ESI-HRMS | [M+H]⁺ | 167.1548 | Protonated molecular ion, confirms molecular formula |
| GC-MS (EI) | M⁺ | 166 | Molecular ion |
| [M-C₂H₃]⁺ | 139 | Loss of propargyl radical | |
| [C₄H₉N₂]⁺ | 85 | Piperazine ring fragment | |
| [C₅H₁₀N]⁺ | 84 | Alpha-cleavage product | |
| [C₄H₈N]⁺ | 70 | Piperazine ring fragment |
Chromatographic Separation Techniques for Purity Assessment
Chromatographic techniques are essential for the separation and purification of this compound and for assessing its purity.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. A non-polar or medium-polarity capillary column, such as one coated with a phenyl polysiloxane phase, would be appropriate. The retention time of the compound would depend on its volatility and interaction with the stationary phase. GC coupled with a Flame Ionization Detector (FID) can be used for quantitative analysis and purity assessment.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds. For a basic compound like this compound, reversed-phase HPLC (RP-HPLC) would be a common choice. A C18 or C8 column could be used with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution by protonating the amine groups. Normal-phase HPLC (NP-HPLC) on a silica (B1680970) or cyano-bonded column could also be employed, using a non-polar mobile phase such as hexane (B92381) with a polar modifier like ethanol (B145695) or isopropanol.
Table 4: Predicted Chromatographic Conditions for this compound
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |
| GC | 5% Phenyl Polysiloxane | Helium | FID, MS |
| RP-HPLC | C18 | Acetonitrile/Water with 0.1% TFA | UV (low λ), ELSD, MS |
| NP-HPLC | Silica | Hexane/Ethanol | UV (low λ), ELSD, MS |
Chiral Chromatography for Enantiomeric Purity (if applicable to derivatives)
While this compound itself is not chiral, derivatives of this compound could be synthesized that contain stereocenters. In such cases, chiral chromatography would be necessary to separate the enantiomers and determine the enantiomeric purity. Chiral stationary phases (CSPs) based on polysaccharides or cyclodextrins are commonly used for the separation of enantiomers of amine-containing compounds. The choice of the specific chiral column and mobile phase would depend on the exact structure of the chiral derivative.
X-Ray Crystallography for Solid-State Structure Determination (if available for derivatives)
X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgulisboa.pt This method provides precise data on bond lengths, bond angles, conformational details, and the absolute configuration of chiral molecules, which are critical for understanding a compound's physicochemical properties and its interactions in a biological context. rigaku.comexcillum.comzienjournals.com The principles of X-ray crystallography are foundational to structure-based drug design and the characterization of pharmaceutical materials. zienjournals.comcreative-biostructure.comnih.gov
The process of structure determination via single-crystal X-ray diffraction involves several key stages. wikipedia.orgcreative-biostructure.com Initially, a high-quality single crystal of the target compound, typically 0.1-0.3 mm in size, must be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. wikipedia.orgzienjournals.com By analyzing the positions and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal's unit cell can be calculated. wikipedia.orgjove.com From this map, a model of the molecular structure is built and computationally refined to fit the experimental data, ultimately yielding an accurate and detailed structural model. jove.com
As of the latest literature review, specific X-ray crystallographic data for this compound or its direct derivatives are not publicly available. However, extensive crystallographic studies on other piperazine-containing molecules provide valuable insights into the expected solid-state features.
Research Findings from Piperazine Derivatives:
Conformation of the Piperazine Ring: In the vast majority of reported crystal structures, the piperazine ring adopts a thermodynamically stable chair conformation. nih.goviucr.orgnih.govresearchgate.net This conformation minimizes steric and torsional strain. In certain coordination complexes with metal ions, the piperazine ring can be constrained into a higher-energy boat conformation to facilitate metal binding. nih.gov For a molecule like this compound, the flexible hexynyl chain is unlikely to induce a boat conformation, making the chair form the highly anticipated geometry in the solid state.
Should single crystals of derivatives of this compound be successfully grown and analyzed, the resulting crystallographic data would be presented in a standardized format, as illustrated in the hypothetical data table below. This table uses data from a published piperazine derivative for illustrative purposes to show the type of information that would be obtained.
Table 1: Illustrative Crystallographic Data for a Representative Piperazine Derivative.
Note: This data is for 1,4-bis(4-cyanobenzyl)piperazine and is presented as an example of the parameters determined in a single-crystal X-ray diffraction study. No specific data is available for this compound derivatives.
| Parameter | Value |
| Empirical Formula | C₂₀H₂₀N₄ |
| Formula Weight | 316.40 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.0965 (2) |
| b (Å) | 6.7041 (2) |
| c (Å) | 10.5983 (4) |
| α (°) | 99.888 (1) |
| β (°) | 94.020 (1) |
| γ (°) | 109.431 (1) |
| Volume (ų) | 394.94 (2) |
| Z (Molecules per unit cell) | 1 |
| Calculated Density (g/cm³) | 1.328 |
| R-factor (%) | 4.5 |
| Data Source | nih.gov |
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₀H₂₀N₄ |
| Formula Weight | 316.40 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.0965 (2) |
| b (Å) | 6.7041 (2) |
| c (Å) | 10.5983 (4) |
| α (°) | 99.888 (1) |
| β (°) | 94.020 (1) |
| γ (°) | 109.431 (1) |
| Volume (ų) | 394.94 (2) |
| Z (Molecules per unit cell) | 1 |
| Calculated Density (g/cm³) | 1.328 |
| R-factor (%) | 4.5 |
| Data Source | nih.gov |
Exploration of Research Applications for 1 5 Hexyn 1 Yl Piperazine in Chemical Biology and Materials Science
Development of Chemical Probes and Clickable Tags for Biological Systems (in vitro)
The dual functionality of 1-(5-Hexyn-1-yl)piperazine makes it an ideal component for constructing chemical probes designed to investigate biological processes within a laboratory setting. The piperazine (B1678402) moiety can be incorporated into a larger molecular structure designed to interact with a specific biological target, while the terminal alkyne serves as a bioorthogonal handle for the attachment of reporter molecules.
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The terminal alkyne group of this compound is a key functional group for these strategies, most notably in "click chemistry."
The alkyne can be selectively ligated with a complementary azide-functionalized probe, even in complex biological mixtures like cell lysates. nih.gov This reaction, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the efficient and specific attachment of reporter tags such as fluorophores or affinity labels (e.g., biotin). nih.govresearchgate.net
In a typical workflow, a biomolecule of interest is first labeled with a molecule containing the this compound scaffold. Subsequently, an azide-containing detection probe is added, which "clicks" onto the alkyne, allowing for visualization or isolation of the target biomolecule. The small size of the alkyne group is advantageous as it is less likely to perturb the biological system compared to bulkier tags. nih.gov
Table 1: Bioorthogonal Reactions Involving the Hexynyl Moiety
| Reaction Name | Reactants | Catalyst/Conditions | Key Feature |
|---|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide (B81097) | Copper(I) | High efficiency and reaction rate. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Terminal Alkyne, Strained Cyclooctyne | None (strain-release) | Copper-free, suitable for live-cell applications. |
Activity-based protein profiling (ABPP) is a powerful chemical proteomic technology that utilizes reactive chemical probes to study the active state of enzymes directly in complex proteomes. nih.govplantchemetics.org These activity-based probes (ABPs) typically consist of three parts: a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a reporter tag for detection, and a linker.
This compound is an excellent building block for the linker and reporter attachment portion of an ABP. mdpi.comscispace.com In a common two-step ABPP strategy, an ABP is designed where the piperazine nitrogen is attached to a scaffold containing the warhead, and the terminal alkyne of the hexynyl group serves as a clickable handle. This design allows the probe to first label its target enzyme within a proteome. After labeling, a reporter tag functionalized with an azide group (e.g., Rhodamine-azide or Biotin-azide) is introduced and attached to the probe via a click reaction. mdpi.com This two-step approach is advantageous because it uses a small, minimally disruptive probe for the initial labeling event, reducing the risk of steric hindrance that a bulky reporter tag might cause. scispace.com
Table 2: Components of a Hypothetical ABPP Probe Using this compound
| Probe Component | Function | Example Moiety Derived From/As |
|---|---|---|
| Binding/Reactive Group | Covalently modifies the active site of a target enzyme family. | Fluorophosphonate, Acrylamide, Epoxide |
| Linker/Scaffold | Connects the reactive group to the clickable handle; can contribute to selectivity. | This compound |
| Bioorthogonal Handle | Allows for late-stage attachment of a reporter tag. | Terminal Alkyne |
Integration into Polymeric Materials and Nanostructures
In materials science, the distinct reactivity of the piperazine amine and the terminal alkyne allows this compound to be used for creating and modifying advanced materials with tailored properties.
Cross-linking is a process that forms chemical bonds between polymer chains, resulting in a more robust and stable network structure. The bifunctional nature of this compound makes it a candidate for a versatile cross-linking agent.
The secondary amine of the piperazine ring can readily react with various functional groups on polymer backbones, such as epoxides, acyl chlorides, or isocyanates, through nucleophilic addition or substitution reactions. Simultaneously, the terminal alkyne can be used to link to another polymer chain functionalized with azide groups via click chemistry. nih.gov This orthogonal reactivity allows for the controlled and efficient formation of cross-linked networks. For instance, it can be used to create dynamic polymer networks where the crosslinks can be reversible under certain conditions.
Modifying the surface of a material can dramatically alter its properties, such as wettability, biocompatibility, or adhesion. this compound can be employed to functionalize surfaces in a controlled manner.
For example, the terminal alkyne can be attached to a surface that has been pre-functionalized with azide groups. This immobilization leaves the piperazine ring exposed on the surface. The nitrogen atoms of the piperazine can then alter the surface's chemical properties, for instance by increasing its hydrophilicity or providing basic sites for further chemical reactions. nih.gov This approach has been used to modify fabrics and other materials to improve their characteristics. nih.govresearchgate.net This method of building up layers on a surface allows for the creation of functional materials, such as platforms for protein microarrays. nih.gov
Table 3: Applications in Polymer and Surface Chemistry
| Application | Role of Piperazine Moiety | Role of Hexynyl Moiety | Potential Outcome |
|---|---|---|---|
| Polymer Cross-linking | Reacts with electrophilic groups (e.g., epoxides) on polymer chains. | Reacts with azide-functionalized polymer chains via click chemistry. | Formation of robust, thermoset polymer networks. researchgate.net |
| Surface Functionalization | Provides basicity, hydrophilicity, or a site for further modification on the surface. | Covalently attaches to an azide-modified surface via click chemistry. | Surfaces with tailored wettability, charge, or reactivity. researchgate.net |
Use as a Versatile Synthetic Intermediate in Complex Molecule Synthesis
The piperazine ring is classified as a "privileged structure" in medicinal chemistry, as it is a common feature in numerous biologically active compounds and FDA-approved drugs. nih.govnih.gov this compound serves as a valuable synthetic intermediate, or building block, for constructing these more complex molecules.
The secondary amine on the piperazine ring is a potent nucleophile that can be easily functionalized through reactions like N-arylation (e.g., Buchwald-Hartwig amination), N-acylation, or reductive amination. nih.govorganic-chemistry.org This allows for the straightforward connection of the piperazine core to other parts of a target molecule.
The terminal alkyne on the hexyl chain provides a second, orthogonal point for chemical modification. Beyond its use in click chemistry, the alkyne can participate in a wide array of organic transformations, including:
Sonogashira coupling: to form carbon-carbon bonds with aryl or vinyl halides.
Hydration: to form ketones.
Reduction: to form the corresponding alkene or alkane.
Mannich reactions: to add an aminomethyl group.
This dual reactivity enables chemists to build complex molecular architectures in a stepwise and controlled fashion, making this compound a powerful tool in the synthesis of novel therapeutic agents and other functional organic molecules. wellcomeopenresearch.orgmdpi.com
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Rhodamine-azide |
| Biotin-azide |
| Polystyrene |
| Poly(acrylic acid) |
| Poly(N-isopropylacrylamide) |
Based on the comprehensive search conducted, there is no specific information available in the provided results regarding the direct application of the chemical compound This compound as a scaffold for multi-component reactions or as a building block for natural product analogs.
The search results extensively cover the broad utility of the piperazine ring as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.gov They highlight its common presence in a vast number of biologically active compounds and approved drugs. wikipedia.org The piperazine moiety is frequently incorporated into molecules to modify natural products or to serve as a versatile core for generating libraries of compounds with diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net
Similarly, the terminal alkyne group (present in the 5-hexyn-1-yl portion) is a well-known functional handle in chemical synthesis, particularly for "click chemistry" reactions like copper-catalyzed azide-alkyne cycloadditions. However, the search did not yield any documents detailing the specific use of the combined molecule, this compound, in the contexts requested.
Therefore, it is not possible to generate the article with the specified outline focusing solely on "this compound" as the necessary detailed research findings are not present in the search results. Writing the article would require discussing related compounds or making hypothetical assumptions, which would violate the explicit instructions to focus strictly on the specified compound and its documented applications.
Future Research Directions and Unaddressed Challenges
Development of More Sustainable and Greener Synthetic Routes
The traditional synthesis of N-alkylpiperazines often involves alkyl halides, which can present environmental and safety concerns. Future research must prioritize the development of more sustainable methods for synthesizing 1-(5-Hexyn-1-yl)piperazine.
One promising avenue is the use of "hydrogen borrowing" or "hydrogen auto-transfer" catalysis. This atom-economical approach utilizes alcohols, which can be derived from renewable resources, as alkylating agents, with water being the only byproduct. The development of efficient catalysts, potentially based on non-noble metals like manganese or iron, for the N-alkylation of piperazine (B1678402) with 5-hexyn-1-ol (B123273) would represent a significant advancement in green chemistry.
Another sustainable approach involves microwave-assisted synthesis in aqueous media. Direct N-alkylation of amines with alkyl halides can be significantly accelerated under microwave irradiation in water, eliminating the need for volatile organic solvents and often proceeding without transition metal catalysts. researchgate.net Adapting this technique for the reaction between piperazine and a 5-hexynyl halide could offer a rapid and environmentally benign synthetic route.
Furthermore, the synthesis of the terminal alkyne component itself can be made greener. Methods that avoid harsh reagents, such as photoredox catalysis for oxy-sulfonylation of alkynes or the use of recyclable catalysts, are key areas for future investigation. nih.gov The integration of flow chemistry could also enhance the safety and efficiency of these processes.
| Green Synthesis Strategy | Potential Reactants | Key Advantages |
| Hydrogen Borrowing | Piperazine + 5-Hexyn-1-ol | Atom-economical, water as byproduct, uses renewable feedstock. |
| Microwave-Assisted Aqueous Synthesis | Piperazine + 5-Hexynyl Halide | Reduced reaction times, avoids organic solvents, catalyst-free potential. researchgate.net |
| Photocatalysis | Piperazine + Aldehyde/Carboxylic Acid precursors | Mild reaction conditions, high functional group tolerance. researchgate.netacs.org |
Exploration of Novel Reaction Pathways and Derivatization Strategies
The bifunctional nature of this compound, possessing both a piperazine ring and a terminal alkyne, offers rich opportunities for derivatization to create diverse chemical libraries.
Functionalization of the Piperazine Ring: Recent advances in C-H functionalization open up possibilities for derivatization directly on the carbon backbone of the piperazine ring, a feature historically difficult to achieve. mdpi.comnih.gov Photoredox catalysis, in particular, has emerged as a powerful tool for the site-selective C-H alkylation and arylation of piperazines, allowing for the introduction of new substituents without pre-functionalization. mdpi.comnih.govencyclopedia.pub Applying these methods to this compound could generate novel analogues with unique three-dimensional structures. Another established method is the direct α-C–H lithiation of N-Boc-protected piperazines, followed by trapping with various electrophiles, which offers a route to α-substituted derivatives. beilstein-journals.orgnih.gov
Reactions of the Terminal Alkyne: The terminal alkyne is a versatile handle for a multitude of chemical transformations. The Sonogashira coupling, a palladium and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of C-C bond formation. nih.govorganic-chemistry.orglibretexts.orgwikipedia.org This would allow the attachment of various aromatic and heteroaromatic moieties to the hexynyl chain, significantly expanding the molecular diversity. Both traditional and copper-free Sonogashira protocols could be explored to optimize reaction conditions. nih.gov
Furthermore, the terminal alkyne is a prime substrate for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole rings. This reaction is highly efficient and orthogonal to many other functional groups, making it ideal for creating complex conjugates and hybrid molecules.
| Derivatization Strategy | Target Moiety | Key Reaction Type | Potential Products |
| C-H Functionalization | Piperazine Ring | Photoredox Catalysis, α-Lithiation | C-alkylated or C-arylated piperazine analogues. nih.govnih.gov |
| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper Catalysis | Aryl- or vinyl-substituted alkynes. nih.govnih.gov |
| Azide-Alkyne Cycloaddition | Terminal Alkyne | Copper-Catalyzed "Click" Reaction | 1,2,3-Triazole-linked conjugates. |
| Carboxylation | Terminal Alkyne | CO2 Fixation | Propiolic acid derivatives. mdpi.com |
Advanced Computational Modeling for Predictive Reactivity and Biological Activity
Computational chemistry offers powerful tools to guide the synthesis and evaluation of this compound derivatives, saving significant time and resources.
Predicting Reactivity: Theoretical models based on Density Functional Theory (DFT) can predict the reactivity of the alkyne group. For instance, distortion models can correlate the geometric bending of the alkyne's sp-hybridized carbons with the activation barrier for reactions like Bergman cyclization, offering insights into its stability and potential reaction pathways. nih.govacs.org Similarly, computational methods can model the outcomes of C-H functionalization on the piperazine ring, predicting site-selectivity and reaction feasibility.
Predicting Biological Activity: Molecular docking and dynamics simulations are crucial for predicting how derivatives of this compound might interact with biological targets. nih.govnih.gov These simulations can model the binding pose of a ligand within a protein's active site, estimate binding affinity, and identify key interactions, such as hydrogen bonds or hydrophobic contacts. researchgate.netuib.nomanchester.ac.uk Such studies have been successfully applied to other piperazine-containing compounds to understand their activity at various receptors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies can further refine this process. By building mathematical models that correlate the structural features of a series of compounds with their biological activity, QSAR can predict the potency of newly designed analogues before they are synthesized. nih.govresearchgate.net
Integration with High-Throughput Screening Methodologies for New Target Identification (in vitro)
To uncover the biological potential of this compound, its integration into modern screening platforms is essential. High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against biological targets.
A particularly relevant approach is Fragment-Based Drug Discovery (FBDD). wikipedia.org In FBDD, small, low-complexity molecules ("fragments") are screened for weak but efficient binding to a biological target. astx.com The piperazine scaffold is a privileged structure in many approved drugs and is frequently used in fragment libraries. nih.govconsensus.app this compound itself, or smaller fragments derived from it (e.g., N-propargylpiperazine), could be included in such libraries. Hits identified from this screening can then be elaborated or linked, guided by structural biology techniques like X-ray crystallography, to develop potent lead compounds.
The terminal alkyne also provides a handle for activity-based protein profiling (ABPP), where the alkyne can be used to "click" on a reporter tag (like biotin (B1667282) or a fluorophore) after covalently binding to a target protein, facilitating target identification and validation.
Design of Next-Generation Piperazine-Alkyne Hybrid Molecules
The true potential of this compound may lie in its use as a central scaffold for creating next-generation hybrid molecules. Molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced affinity, improved selectivity, or a multi-target mechanism of action.
The piperazine ring is a well-established pharmacophore with a wide range of biological activities, including anticancer, antidepressant, and antimicrobial properties. tandfonline.combenthamdirect.comeurekaselect.com The terminal alkyne can be used as a versatile linker or as a reactive precursor to other functional groups and heterocyclic systems (e.g., triazoles via click chemistry).
Future design strategies could involve:
Linking to other known pharmacophores: Using the alkyne terminus to connect this compound to other biologically active motifs via Sonogashira coupling or click chemistry.
Creating multi-target ligands: Designing hybrids where the piperazine moiety targets one receptor and a second pharmacophore, attached via the alkyne linker, targets another related or complementary receptor.
Developing bioorthogonal probes: Utilizing the alkyne for in vivo click reactions to track the molecule's distribution, metabolism, or target engagement in biological systems.
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable platform for the development of novel chemical tools and therapeutic agents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(5-Hexyn-1-yl)piperazine derivatives?
- Methodological Answer: Derivatives can be synthesized via alkylation of the piperazine core with 5-hexyn-1-yl halides under inert conditions (e.g., nitrogen atmosphere). Key steps include refluxing with a base like potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF), followed by purification using column chromatography. Reaction yields and purity are optimized by controlling stoichiometry and reaction time .
Q. Which analytical techniques are critical for structural confirmation of this compound derivatives?
- Methodological Answer: High-resolution mass spectrometry (HRMS) and ¹H NMR are indispensable for confirming molecular weight and proton environments, respectively. Elemental analysis validates composition (e.g., C, H, N ratios). For example, HRMS data (Table 9 in ) and NMR chemical shifts (Table 8 in ) are cross-referenced with computational predictions to ensure structural accuracy .
Q. What experimental models are used to assess the pharmacological activity of this compound compounds?
- Methodological Answer: Infiltration anesthesia models (e.g., rat sciatic nerve block) measure local anesthetic activity, with latency and duration quantified (Table V in ). Behavioral assays in mice, such as the elevated plus maze or forced swim test, evaluate anxiolytic and antidepressant effects, with dose-response curves and receptor antagonist studies (e.g., 5-HT₁A blockers) to confirm mechanisms .
Advanced Research Questions
Q. How can contradictions between predicted and observed biological activities of modified piperazine derivatives be resolved?
- Methodological Answer: Computational predictions (e.g., molecular docking) should be validated with in vivo assays to account for bioavailability and metabolism. For example, β-cyclodextrin-modified derivatives show reduced activity despite lower toxicity (), suggesting trade-offs between solubility and target binding. Cross-referencing antiplatelet activity data (e.g., via aggregometry) with computational models can resolve discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
